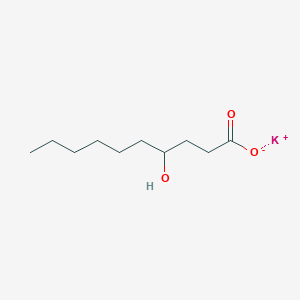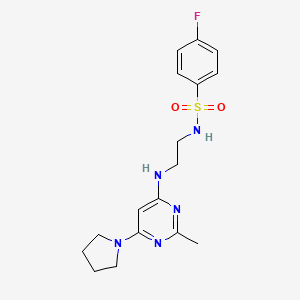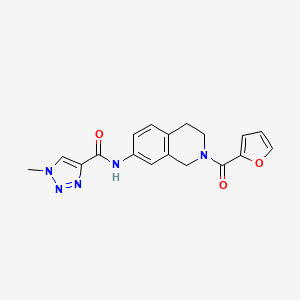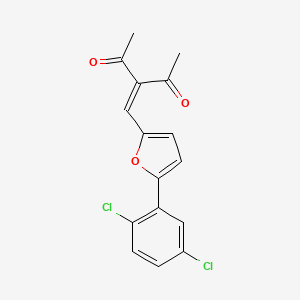![molecular formula C15H17N5O2 B2767929 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea CAS No. 1790196-28-9](/img/structure/B2767929.png)
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea” belongs to the class of imidazopyrazoles and ureas. Imidazopyrazoles are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Synthesis Analysis
The synthesis of such compounds often involves radical reactions . For example, the functionalization of imidazo[1,2-a]pyridines has been achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazines can undergo various chemical reactions. For instance, a Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Aplicaciones Científicas De Investigación
Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer
A study by Bazin et al. (2016) synthesized a series of imidazo[1,2-a]pyrazin-6-yl ureas, among which a compound similar to the requested chemical showed cytostatic activity against a non-small cell lung cancer (NSCLC) cell line. This activity was particularly noted in cells with a P53 mutation, suggesting its potential as a therapeutic agent targeting p53 mutant NSCLC (Bazin et al., 2016).
Reactivity and Spectroscopic Characterization
Hossain et al. (2018) prepared new imidazole derivatives and characterized their reactivity using spectroscopic methods and computational studies. This research highlighted the compounds' potential interactions with proteins and their inhibitory activity against certain enzymes, suggesting applications in molecular docking and drug design (Hossain et al., 2018).
Synthesis of Heterocyclic Compounds for Antibacterial Evaluation
A study by Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. This research demonstrates the diverse chemical reactivity of urea derivatives and their potential applications in developing new antibacterial drugs (Azab et al., 2013).
Synthesis and Cytoprotective Antiulcer Activity
Research by Ikeda et al. (1996) synthesized imidazo[1,2-a]pyridines substituted at the 3-position, showing cytoprotective antiulcer properties. Although not directly related to the requested compound, this study exemplifies the broader potential of imidazole derivatives in medicinal chemistry (Ikeda et al., 1996).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized coordination complexes from pyrazole-acetamide derivatives, demonstrating their significant antioxidant activity. This research underscores the versatility of imidazole and urea derivatives in forming complexes with potential biological applications (Chkirate et al., 2019).
Propiedades
IUPAC Name |
1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-22-13-5-3-2-4-12(13)18-15(21)16-8-9-19-10-11-20-14(19)6-7-17-20/h2-7,10-11H,8-9H2,1H3,(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTZPTHZQHNLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCN2C=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-[2-(2-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2767853.png)

![N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride](/img/structure/B2767855.png)
![8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2767856.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide](/img/structure/B2767858.png)
![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2767860.png)
![3-(2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2767861.png)
![methyl 4-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate](/img/structure/B2767862.png)



